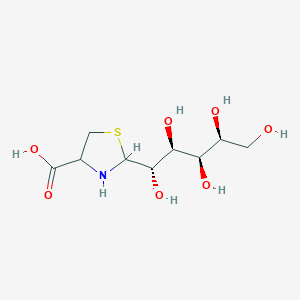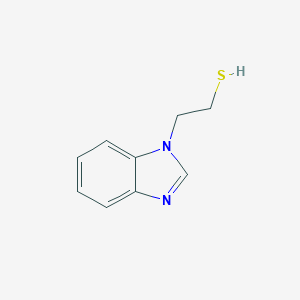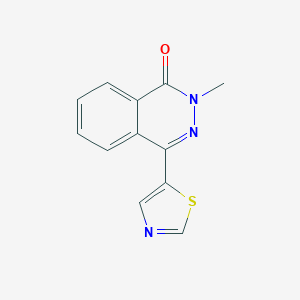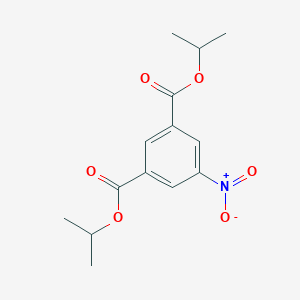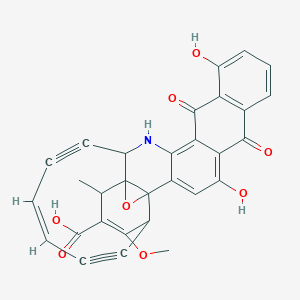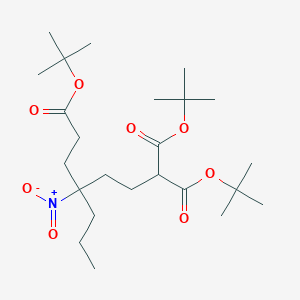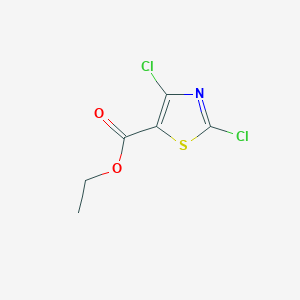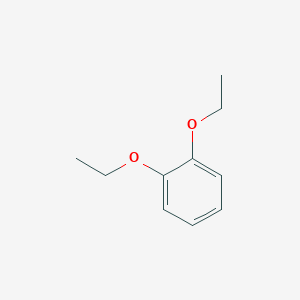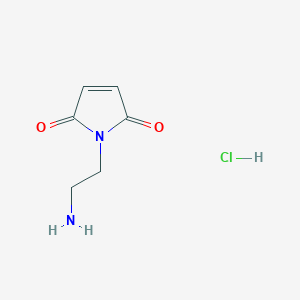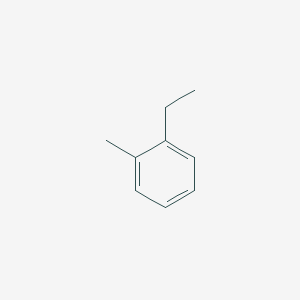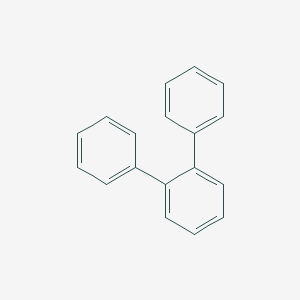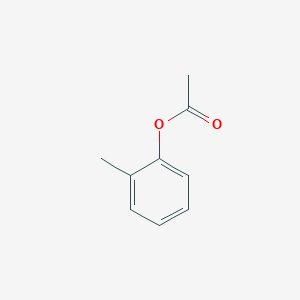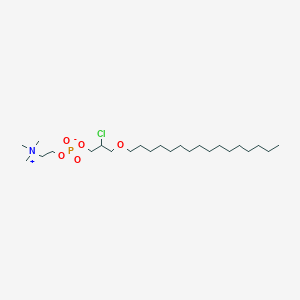
(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, commonly known as CTAP, is a phospholipid derivative that has gained significant attention in the field of scientific research due to its unique properties. CTAP has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In
科学研究应用
CTAP has been used in various scientific research applications, including studies on cell membrane structure and function, drug delivery systems, and as a potential therapeutic agent for various diseases. CTAP has been shown to interact with cell membranes, altering their physical properties and affecting their function. It has also been used as a component in liposomes, which are used in drug delivery systems.
作用机制
CTAP is believed to interact with the lipid bilayer of cell membranes, altering their physical properties and affecting their function. It has been shown to increase the fluidity of the membrane, which can affect the activity of membrane-bound proteins and enzymes. CTAP has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of cell membranes.
生化和生理效应
CTAP has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the modulation of immune responses, and the reduction of inflammation. It has also been shown to have potential anti-cancer properties, as well as the ability to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of CTAP is its ability to interact with cell membranes, making it useful in various research studies involving cell membranes and their function. However, CTAP is not stable in aqueous solutions, which can limit its use in certain experiments. Additionally, CTAP can be difficult to synthesize and purify, which can be a limitation for researchers.
未来方向
There are several potential future directions for research involving CTAP. One area of interest is the development of CTAP-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another potential direction is the investigation of CTAP's potential as a therapeutic agent for diseases such as cancer and inflammation. Additionally, further research is needed to better understand CTAP's mechanism of action and its effects on cell membranes and membrane-bound proteins.
合成方法
CTAP can be synthesized via a multistep process involving the reaction of 2-chloro-3-hexadecoxypropyl chloride with trimethylamine, followed by phosphorylation with phosphorus oxychloride. The final product is obtained after purification using chromatography techniques.
属性
CAS 编号 |
131024-84-5 |
|---|---|
产品名称 |
(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
分子式 |
C24H51ClNO5P |
分子量 |
500.1 g/mol |
IUPAC 名称 |
(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |
InChI 键 |
QWOGUZHVBMCFPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
其他 CAS 编号 |
131024-84-5 |
同义词 |
1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine 1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




